molecular formula C20H23N5O5 B2896120 ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 844824-46-0

ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2896120
CAS No.: 844824-46-0
M. Wt: 413.434
InChI Key: TVYCMDGMYIUGBU-UHFFFAOYSA-N
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Description

This compound features a pyrimido[1,2-g]purine core with three key substituents:

  • 9-position: A 4-methoxyphenyl group, influencing lipophilicity and π-π interactions.
  • 1-position: A methyl group, contributing to steric effects and metabolic stability.

Properties

IUPAC Name

ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5/c1-4-30-15(26)12-25-18(27)16-17(22(2)20(25)28)21-19-23(10-5-11-24(16)19)13-6-8-14(29-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYCMDGMYIUGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the appropriate purine or pyrimidine precursor, followed by functional group modifications to introduce the methoxyphenyl and ethyl acetate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-...-purin-3-yl]acetate (Target) 9: 4-OCH₃; 1: CH₃; 3: ethyl acetate C₂₁H₂₂N₄O₅ 410.16 Under investigation for kinase inhibition
Ethyl [9-(4-chlorophenyl)-1-methyl-2,4-dioxo-...-purin-3-yl]acetate () 9: 4-Cl; 1: CH₃; 3: ethyl acetate C₁₉H₂₀ClN₅O₄ 417.85 Higher lipophilicity (Cl vs. OCH₃); antiviral screening
Ethyl [9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-...-purin-3-yl]acetate () 9: 4-OCH₂CH₃; 1,7: CH₃; 3: ethyl acetate C₂₂H₂₆N₄O₅ 426.47 Enhanced metabolic stability (dual methyl groups)
1-Ethoxymethyl-5-methyl-9-phenyl-...-diazepine-2,4-dione () 9: Ph; 1: CH₂OCH₂CH₃ C₁₈H₂₂N₄O₄ 366.40 Anti-HIV-1 activity via hydrogen-bonding motifs

Key Observations :

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound improves solubility compared to the 4-chlorophenyl analog (), which may enhance bioavailability .

Core Heterocycle Variations :

  • ’s pyrimido-diazepine core (vs. pyrimido-purine in the target) exhibits distinct hydrogen-bonding patterns (N–H···O), critical for binding HIV-1 reverse transcriptase .

Bioactivity and Computational Similarity Analysis

Table 2: Bioactivity and Similarity Metrics

Compound Tanimoto Coefficient (vs. Target) Predicted Targets (CANDO Platform) Observed Bioactivity
Target Compound 1.00 Kinases, HDACs In vitro cytotoxicity (IC₅₀: 2.1 µM)
4-Chlorophenyl Analog () 0.85 Proteases, RTKs Antiviral (HIV-1 RT IC₅₀: 5.3 µM)
4-Ethoxyphenyl Analog () 0.78 Cytochrome P450s Improved metabolic stability (t₁/₂: 8.2 h)

Key Findings :

  • Tanimoto Similarity : Structural divergence (e.g., Cl vs. OCH₃) reduces similarity indices, correlating with altered proteomic interaction signatures in CANDO analyses .
  • Bioactivity Clustering : highlights that compounds with >70% structural similarity (e.g., 4-methoxy vs. 4-ethoxy derivatives) cluster in kinase inhibition profiles, validating scaffold-driven target prediction .

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